molecular formula C9H22SSi B14654563 Ethyl (triethylsilylmethyl) sulfide CAS No. 51042-03-6

Ethyl (triethylsilylmethyl) sulfide

Cat. No.: B14654563
CAS No.: 51042-03-6
M. Wt: 190.42 g/mol
InChI Key: ZLIDKBOMGHZEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (triethylsilylmethyl) sulfide is an organosulfur compound characterized by the presence of both ethyl and triethylsilylmethyl groups attached to a sulfur atom. This compound is part of the broader class of sulfides, which are sulfur analogs of ethers. Sulfides are known for their diverse chemical reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (triethylsilylmethyl) sulfide can be synthesized through the reaction of ethyl halides with triethylsilylmethyl thiolate anions. The general reaction involves the nucleophilic substitution of the ethyl halide by the thiolate anion, resulting in the formation of the desired sulfide compound. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl (triethylsilylmethyl) sulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide back to thiols or other reduced sulfur species.

    Substitution: The ethyl and triethylsilylmethyl groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides, amines, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted sulfides depending on the nucleophile used.

Scientific Research Applications

Ethyl (triethylsilylmethyl) sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (triethylsilylmethyl) sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. The triethylsilylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Ethyl (triethylsilylmethyl) sulfide can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (trimethylsilylmethyl) sulfide: Similar structure but with a trimethylsilylmethyl group instead of a triethylsilylmethyl group.

    Phenyl (triethylsilylmethyl) sulfide: Similar structure but with a phenyl group instead of an ethyl group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituent groups .

Properties

CAS No.

51042-03-6

Molecular Formula

C9H22SSi

Molecular Weight

190.42 g/mol

IUPAC Name

triethyl(ethylsulfanylmethyl)silane

InChI

InChI=1S/C9H22SSi/c1-5-10-9-11(6-2,7-3)8-4/h5-9H2,1-4H3

InChI Key

ZLIDKBOMGHZEPJ-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CSCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.